2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride is a chemical compound with a unique structure that includes a cyclohexene ring substituted with dimethyl groups and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the dimethyl groups: This step involves the alkylation of the cyclohexene ring using appropriate alkylating agents.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major products are typically ketones or carboxylic acids.
Reduction: The major products are usually amines or alcohols.
Substitution: The major products depend on the substituent introduced, such as alkylamines or amides.
Scientific Research Applications
2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine dihydrochloride
- 4,4-Dimethylcyclohex-1-en-1-ylboronic acid
Uniqueness
2-(4,4-dimethylcyclohex-1-en-1-yl)-2-methylpropan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a cyclohexene ring with dimethyl substitutions and an amine group. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
2758002-39-8 |
---|---|
Molecular Formula |
C12H24ClN |
Molecular Weight |
217.78 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexen-1-yl)-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H23N.ClH/c1-11(2)7-5-10(6-8-11)12(3,4)9-13;/h5H,6-9,13H2,1-4H3;1H |
InChI Key |
KREFDQSOKAYASV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)C(C)(C)CN)C.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.